molecular formula C18H19N3O4 B2814448 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034544-23-3

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2814448
CAS RN: 2034544-23-3
M. Wt: 341.367
InChI Key: TZQVMVVKLQHBFU-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research into pyrazolopyrimidine derivatives has shown promise for anticancer applications. For instance, a study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase activities. The study found that certain compounds within this category exhibited cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, suggesting potential for the development of new anticancer agents [Rahmouni et al., 2016].

Antimicrobial and Anti-inflammatory Activities

Compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized and assessed for their anti-inflammatory and analgesic properties. A study conducted by Abu-Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some compounds showing high COX-2 selectivity and comparable or superior effects to standard drugs such as sodium diclofenac [Abu‐Hashem et al., 2020].

Pharmacological Screening

The synthesis and in vitro pharmacological screening of dihydropyrimidin-2-one derivatives have been explored, with compounds evaluated for antimicrobial activity against various bacterial and fungal species. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents, indicating a broad spectrum of activity that could contribute to combating resistant microbial strains [Dey et al., 2022].

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17-9-13(12-5-6-12)20-11-21(17)8-7-19-18(23)16-10-24-14-3-1-2-4-15(14)25-16/h1-4,9,11-12,16H,5-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQVMVVKLQHBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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